Home > Products > Screening Compounds P26311 > Fmoc-D-Lys(Pal-Glu-OtBu)-OH
Fmoc-D-Lys(Pal-Glu-OtBu)-OH - 1491158-71-4

Fmoc-D-Lys(Pal-Glu-OtBu)-OH

Catalog Number: EVT-509769
CAS Number: 1491158-71-4
Molecular Formula: C46H69N3O8
Molecular Weight: 792.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fmoc-D-Lys(Pal-γ-Glu-OtBu)-OH is a synthetic dipeptide derivative composed of two amino acids, lysine (Lys) and glutamic acid (Glu), linked through their side chains. [, , , , ] The γ-Glu residue is Nα-palmitoylated, meaning a palmitic acid chain is attached to its alpha-amino group. [] Furthermore, the dipeptide incorporates several protecting groups common in peptide synthesis:

These protecting groups ensure that specific chemical reactions occur at desired locations during peptide synthesis. This particular dipeptide derivative is primarily used as a building block in the solid-phase peptide synthesis of liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes. [, , , , ]

Synthesis Analysis

The synthesis of Fmoc-D-Lys(Pal-γ-Glu-OtBu)-OH is achieved through solution-phase chemistry and represents a key step in some liraglutide synthesis approaches. [, , , , ] While specific details of the synthesis are not extensively outlined in the provided literature, the general strategy likely involves the following:

This process yields the desired Fmoc-D-Lys(Pal-γ-Glu-OtBu)-OH dipeptide, ready to be incorporated into the growing peptide chain during solid-phase synthesis. [, , , , ]

Chemical Reactions Analysis

The primary chemical reaction involving Fmoc-D-Lys(Pal-γ-Glu-OtBu)-OH is its incorporation into the peptide chain during liraglutide synthesis. [, , , , ] This involves:

Mechanism of Action

Fmoc-D-Lys(Pal-γ-Glu-OtBu)-OH itself does not have an independent mechanism of action. [, , , , ] It serves as a building block in the synthesis of liraglutide, which exerts its pharmacological effects by activating the GLP-1 receptor. [] The palmitic acid moiety in liraglutide, introduced through Fmoc-D-Lys(Pal-γ-Glu-OtBu)-OH, plays a crucial role in binding to albumin, increasing its half-life and duration of action.

Applications

The primary application of Fmoc-D-Lys(Pal-γ-Glu-OtBu)-OH is in the chemical synthesis of liraglutide. [, , , , ] This dipeptide building block offers several benefits in this context:

  • Improved purity and yield: Using this pre-synthesized building block in solid-phase synthesis can enhance the purity and yield of the final liraglutide product. [, ]
  • Simplified synthesis: It allows for the introduction of the palmitic acid moiety and the Lys-Glu side chain linkage in a single step, simplifying the overall synthetic process. [, ]
  • Potential for large-scale production: The solution-phase synthesis of Fmoc-D-Lys(Pal-γ-Glu-OtBu)-OH and its subsequent use in solid-phase peptide synthesis can be adapted for larger-scale liraglutide production. [, , , ]

Liraglutide

Compound Description: Liraglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes and obesity. It is a 31-amino acid peptide structurally similar to native human GLP-1 with a modification of a fatty acid side chain attached to a lysine residue. [, , , , , , , ]

Relevance: Fmoc-D-Lys(Pal-Glu-OtBu)-OH serves as a key building block in the chemical synthesis of liraglutide. Specifically, it represents the segment containing the lysine residue where the palmitic acid chain (Pal) is attached through a glutamic acid (Glu) linker. [, , , , , , , ] The use of Fmoc-D-Lys(Pal-Glu-OtBu)-OH allows for the efficient incorporation of the crucial fatty acid modification into the liraglutide structure.

Fmoc-Lys(Mtt)-OH

Compound Description: Fmoc-Lys(Mtt)-OH is a commercially available protected lysine derivative commonly used in solid-phase peptide synthesis. The lysine side chain is protected with the 4-methyltrityl (Mtt) group. [, ]

Relevance: This compound is used in the solid-phase synthesis of liraglutide as the precursor to incorporating the palmitic acid side chain. The Mtt group on the lysine side chain is selectively removed and replaced with the Pal-Glu-OtBu moiety to yield the Fmoc-D-Lys(Pal-Glu-OtBu)-OH building block. [, ] This highlights a crucial synthetic step in preparing the target compound, Fmoc-D-Lys(Pal-Glu-OtBu)-OH, for liraglutide synthesis.

Pal-Glu(OH)-OtBu

Compound Description: Pal-Glu(OH)-OtBu represents a palmitic acid modified glutamic acid derivative. It contains a palmitic acid (Pal) moiety attached to the amino group of glutamic acid (Glu), with the carboxylic acid of Glu protected as a tert-butyl ester (OtBu). []

Relevance: This compound is directly reacted with the deprotected lysine residue (after Mtt removal) in the solid-phase synthesis of liraglutide. [] It provides the palmitic acid side chain and the glutamic acid linker required to generate the target compound, Fmoc-D-Lys(Pal-Glu-OtBu)-OH, which is ultimately incorporated into the liraglutide sequence.

CCZ01048

Compound Description: CCZ01048 is a derivative of Melanotan II (MTII), a melanocortin-1 receptor (MC1R) targeting peptide. It has shown excellent imaging properties with 68Ga at early time points. []

Relevance: The synthesis of CCZ01048 employs Fmoc-Lys(Mtt)-OH as a building block, similar to the synthesis of liraglutide. [, ] This suggests a structural similarity between a segment of CCZ01048 and the target compound, Fmoc-D-Lys(Pal-Glu-OtBu)-OH, specifically involving the lysine residue where modifications are made. This shared synthetic strategy highlights a potential connection between the two compounds and their respective applications.

Contulakin-G

Compound Description: Contulakin-G is a 16-amino acid O-linked glycopeptide found in Conus geographus venom. Its structure includes a pyroglutamate residue (pGlu) at the N-terminus and a disaccharide, β-d-Galp-(1→3)-α-d-GalpNAc, attached to a threonine residue. []

Relevance: Although structurally distinct from Fmoc-D-Lys(Pal-Glu-OtBu)-OH, contulakin-G represents another example of a biologically active peptide incorporating post-translational modifications. [] Like the palmitoylated lysine in liraglutide, the glycosylation of contulakin-G is crucial for its biological activity. This highlights the importance of modified amino acid building blocks, like the target compound, in peptide drug design and synthesis.

Properties

CAS Number

1491158-71-4

Product Name

Fmoc-D-Lys(Pal-Glu-OtBu)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid

Molecular Formula

C46H69N3O8

Molecular Weight

792.1

InChI

InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40+/m1/s1

InChI Key

LQQXBYSAGYOQJW-PVXQIPPMSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.